2,4,5-trimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is a chemical compound with significant research applications. Its molecular formula is and it has a molecular weight of approximately . This compound exhibits a complexity rating of 569, indicating a relatively intricate structure that may influence its biological activity and interactions.
The synthesis of 2,4,5-trimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide can be approached through several methods, often involving the formation of the pyrazole ring. A common strategy includes a condensation reaction to create the pyrazole moiety followed by the attachment of the sulfonamide group to the benzene ring .
The molecular structure of 2,4,5-trimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide can be represented using various chemical notation systems:
InChI=1S/C21H25N3O2S/c1-15-13-17(3)21(14-16(15)2)27(25,26)23-12-9-18-5-7-19(8-6-18)20-10-11-22-24(20)4/h5-8,10-11,13-14,23H,9,12H2,1-4H3
JLMCDIREYFDBNY-UHFFFAOYSA-N
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C)C
.This structural information reveals a complex arrangement of multiple functional groups that contribute to its chemical properties.
The compound can participate in various chemical reactions typical of sulfonamides. These include:
Reactions are generally conducted under controlled conditions to optimize yield and selectivity. For instance, the use of catalysts or specific solvents can significantly influence reaction kinetics and outcomes .
The mechanism of action for 2,4,5-trimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is not fully elucidated but is likely related to its structural features:
Research indicates that similar compounds often exhibit antimicrobial or anti-inflammatory properties due to their sulfonamide group .
The compound is typically characterized by:
Key chemical properties include:
The purity level is usually around 95%, which is critical for research applications where precise measurements are necessary .
2,4,5-trimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide has potential applications in various scientific fields:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3